5-Iodo-2-({[(2-methylphenyl)carbonyl]carbamothioyl}amino)benzoic acid

Structural Biology Macromolecular Crystallography Experimental Phasing

Researchers seeking an iodine-containing ligand for experimental phasing often struggle to find a compound with a stable, ordered binding pose. This benzoyl-thioureido-benzoic acid solves that problem. Its single iodine atom (f″ ≈ 6.9 e⁻ at Cu Kα) enables robust SAD phasing without selenomethionine or additional heavy-atom derivatization. The ortho-methyl group restricts conformational flexibility, promoting a single, ordered binding pose in the crystal lattice. It also serves as a calibrated lipophilicity anchor (XLogP3 = 4.1) for SAR exploration. - 28.8% w/w iodine content for strong anomalous signal - Ortho-methyl group constrains conformation for ordered binding - 98% purity from multiple verified global suppliers - In-stock availability in mg to gram quantities for immediate shipping

Molecular Formula C16H13IN2O3S
Molecular Weight 440.3 g/mol
CAS No. 531541-11-4
Cat. No. B13943233
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Iodo-2-({[(2-methylphenyl)carbonyl]carbamothioyl}amino)benzoic acid
CAS531541-11-4
Molecular FormulaC16H13IN2O3S
Molecular Weight440.3 g/mol
Structural Identifiers
SMILESCC1=CC=CC=C1C(=O)NC(=S)NC2=C(C=C(C=C2)I)C(=O)O
InChIInChI=1S/C16H13IN2O3S/c1-9-4-2-3-5-11(9)14(20)19-16(23)18-13-7-6-10(17)8-12(13)15(21)22/h2-8H,1H3,(H,21,22)(H2,18,19,20,23)
InChIKeyFHJWJSZFTIYKRK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 310 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Iodo-2-({[(2-methylphenyl)carbonyl]carbamothioyl}amino)benzoic acid – Identity & Structure


5-Iodo-2-({[(2-methylphenyl)carbonyl]carbamothioyl}amino)benzoic acid (CAS 531541‑11‑4) is a fully synthetic, polyfunctional small molecule belonging to the benzoyl‑thioureido‑benzoic acid class. It features a 5‑iodo‑benzoic acid core linked via a carbamothioyl (–NH–C(=S)–NH–) bridge to a 2‑methylbenzoyl (o‑toluoyl) moiety [REFS‑1]. The molecular formula is C₁₆H₁₃IN₂O₃S, with a molecular weight of 440.3 g·mol⁻¹, an iodine content of 28.8 % by mass, and a computed XLogP3 of 4.1 [REFS‑1]. The compound is catalogued under the identifiers STK107077 (TimTec), AKOS002341986, and DTXSID70408857, and is supplied as a screening compound by multiple international vendors [REFS‑2].

Heavy-Atom Handle
Iodine centre enables SAD/MAD experimental phasing
Conformational Bias
o-Methyl group restricts benzoyl rotation, promoting ordered binding
SAR Scaffold
Polyfunctional benzoyl-thioureido-benzoic acid core for systematic library design

5-Iodo-2-({[(2-methylphenyl)carbonyl]carbamothioyl}amino)benzoic acid – Substitution Failure


The benzoyl‑thioureido‑benzoic acid scaffold is exquisitely sensitive to substituent identity and position. The presence of the 5‑iodo group provides a distinct heavy‑atom handle for X‑ray crystallographic phasing and a defined electronic perturbation of the aromatic ring (σ‑withdrawing) that is absent in the non‑iodinated or differently halogenated analogues. The o‑methyl substitution on the benzoyl ring introduces a steric and electronic signature that differs fundamentally from para‑ or meta‑substituted congeners. Even minor alterations—such as replacing I with Br, shifting the iodine from the 5‑ to the 4‑position, or deleting the o‑methyl group—produce compounds with different molecular recognition profiles, solubility, LogP, and crystallisation behaviour [REFS‑1]. Generic substitution therefore risks selecting a compound that fails to reproduce the specific intermolecular interactions or physicochemical properties for which the 2‑methyl‑5‑iodo combination was originally chosen [REFS‑1].

Replacement of iodine with Br or H eliminates the anomalous scattering signal required for SAD phasing.
4-Iodo positional isomer may shift lipophilicity and hydrogen-bonding patterns, altering logP consistency.
Unsubstituted benzoyl analogue lacks conformational restriction, risking reduced binding selectivity and affinity.

5-Iodo-2-({[(2-methylphenyl)carbonyl]carbamothioyl}amino)benzoic acid – Differentiation Evidence


Heavy-Atom Phasing vs. Non-Iodinated Analogues

The target compound contains one iodine atom per molecule, corresponding to a theoretical iodine content of 28.8 % w/w (atomic mass 126.90 Da in a 440.3 Da molecule) [REFS‑1]. This heavy‑atom content enables single‑wavelength anomalous dispersion (SAD) phasing, whereas the non‑iodinated parent structure (R = H at position 5; MW ≈ 313.4 Da) offers no anomalous signal above background at standard copper or molybdenum wavelengths. In a typical protein‑ligand co‑crystallisation experiment, a single iodine atom provides an anomalous signal (f″ ≈ 6.9 e⁻ at Cu Kα) sufficient for phase determination, while the non‑iodinated analogue yields f″ ≤ 0.2 e⁻ [REFS‑1].

Heavy-Atom Phasing
Reported
I f″ ≈ 6.9 e⁻ (Cu Kα) vs non-iodinated f″ < 0.2 e⁻; >30‑fold higher scattering
Supports SAD phasing without additional heavy-atom labelling
Theoretical at Cu Kα; applicable to protein-ligand co-crystals
Structural Biology Macromolecular Crystallography Experimental Phasing

Lipophilicity Shift vs. 4-Iodo Positional Isomer

The computed XLogP3 of the target compound is 4.1 [REFS‑1]. In the class of iodinated benzoyl‑thioureido‑benzoic acids, the iodine position influences both the pKₐ of the adjacent carboxylic acid and the overall lipophilicity. The 5‑iodo substitution places the halogen para to the carboxy group (electron‑withdrawing, Δσₚ = +0.18 for I), whereas a 4‑iodo isomer places iodine ortho to the carboxyl, enabling intramolecular hydrogen bonding that lowers the effective logP by approximately 0.5–0.7 units relative to the 5‑iodo form [REFS‑1]. This difference is significant for membrane permeability and protein‑binding assays where consistent logP is critical for SAR interpretation.

Lipophilicity Isomer Effect
Class-level
5‑iodo XLogP3 4.1 vs 4‑iodo est. 3.4–3.6; Δ ≈ 0.5–0.7 units
Distinct lipophilicity supports SAR interpretation
Computed values; experimental logP may vary
Medicinal Chemistry Physicochemical Profiling LogP Prediction

o-Methylbenzoyl Steric & Electronic Signature

The ortho‑methyl group on the benzoyl ring introduces a calculated Taft steric parameter (Eₛ) of –1.24 and a Charton ν value of 0.52, relative to Eₛ = 0.00 and ν = 0.00 for hydrogen [REFS‑1]. This steric bulk restricts rotation around the C(=O)–NH bond, biasing the conformational ensemble toward a more planar arrangement of the thiourea‑benzoyl segment. The unsubstituted benzoyl analogue lacks this conformational restriction and therefore exhibits a broader ensemble of solution conformations. In a binding‑site context, this increased conformational entropy penalty for the unsubstituted analogue can translate to a 5‑ to 10‑fold loss in binding affinity when a specific bound conformation must be adopted [REFS‑1].

Conformational Restriction
Class-level
o-Methyl Eₛ –1.24 vs H 0.00; restricts rotation about C(=O)–NH bond
Conformational bias may improve binding selectivity in library design
Affinity advantage estimated from entropy considerations
Chemical Biology Ligand Design Structure–Activity Relationship

5-Iodo-2-({[(2-methylphenyl)carbonyl]carbamothioyl}amino)benzoic acid – Application Scenarios


Heavy-Atom Derivative for SAD/MAD Phasing

Protein crystallographers requiring an iodine‑containing ligand for experimental phasing can utilise this compound as a soak or co‑crystallisation agent. The single iodine atom (f″ ≈ 6.9 e⁻ at Cu Kα) provides a robust anomalous signal, enabling SAD phasing without the need for selenomethionine incorporation or additional heavy‑atom derivatisation [REFS‑1]. The ortho‑methyl group restricts conformational flexibility, improving the likelihood of a single, ordered binding pose in the crystal lattice.

Focused Library Synthesis with Defined Halogen Positioning

Medicinal chemistry teams constructing a targeted library of benzoyl‑thioureido‑benzoic acids can use this compound as a reference member. Its well‑defined 5‑iodo substitution (XLogP3 = 4.1) provides a calibrated lipophilicity anchor, while the o‑methylbenzoyl group introduces a steric constraint that is quantifiably different from para‑ or unsubstituted analogues [REFS‑1]. This facilitates systematic SAR exploration by varying one substituent at a time while holding the iodine and methyl groups constant.

Iodine-Positive Control for Bioassays

In cell‑based or biochemical screens where iodine‑containing compounds elicit a signal (e.g., fluorescence quenching, heavy‑atom interference, or radio‑iodine tracing), this compound can serve as a defined iodine‑positive control. Its iodine content (28.8 % w/w) is known and its physical properties are computable, making it suitable for normalising iodine‑dependent background signals against non‑iodinated analogues [REFS‑1].

Application
Selection Property
Validation Focus
SAD/MAD phasing support
Iodine anomalous scattering power
Crystallographic phasing workflow
SAR library with halogen anchor
Defined lipophilicity and steric constraint
Systematic SAR interpretation
Iodine-positive control for assays
Known iodine mass fraction and computable properties
Signal normalisation against non‑iodinated analogues
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